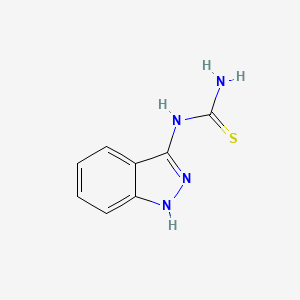
N-(1H-吲唑-3-基)硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indazol-3-yl)thiourea is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. Thiourea, on the other hand, is an organosulfur compound with the formula SC(NH₂)₂. The combination of these two moieties results in a compound with significant potential in various scientific fields due to its unique structural and chemical properties.
科学研究应用
N-(1H-indazol-3-yl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that indazole derivatives can exhibit significant biological activity, making them promising candidates for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings that require unique chemical functionalities.
作用机制
Target of Action
N-(1H-indazol-3-yl)thiourea, also known as (1H-indazol-3-yl)thiourea, is a compound that has been found to interact with several targets. The primary targets of this compound include tyrosine kinase , CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in various cellular processes, including cell growth, division, and response to stress.
Mode of Action
The compound interacts with its targets through a process of inhibition, regulation, and/or modulation . For instance, in the case of tyrosine kinase, the 1H-indazole-3-amine structure of the compound binds effectively with the hinge region of the kinase . This interaction can lead to changes in the activity of the target proteins, potentially altering cellular processes.
Biochemical Pathways
The biochemical pathways affected by N-(1H-indazol-3-yl)thiourea are primarily related to the functions of its targets. For example, the inhibition of CHK1 and CHK2 kinases can impact the cell cycle control pathway , while the modulation of h-sgk can affect cell volume regulation . The downstream effects of these alterations can include changes in cell growth, division, and response to stress.
Result of Action
The molecular and cellular effects of N-(1H-indazol-3-yl)thiourea’s action depend on its interaction with its targets. For instance, the compound’s interaction with tyrosine kinase can lead to changes in cell growth and division . Similarly, its effect on CHK1, CHK2, and h-sgk can influence cell cycle control and volume regulation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-3-yl)thiourea typically involves the reaction of 1H-indazole-3-carboxylic acid with thiourea under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the formation of the thiourea derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of N-(1H-indazol-3-yl)thiourea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance sustainability and cost-effectiveness.
化学反应分析
Types of Reactions: N-(1H-indazol-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of amines or other reduced derivatives.
Substitution: N-(1H-indazol-3-yl)thiourea can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, alkoxides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
N-(1H-indazol-3-yl)urea: Similar structure but with an oxygen atom instead of sulfur.
1H-indazole-3-carboxamide: Contains a carboxamide group instead of the thiourea moiety.
1H-indazole-3-thiol: Contains a thiol group instead of the thiourea moiety.
Uniqueness: N-(1H-indazol-3-yl)thiourea is unique due to the presence of both the indazole and thiourea moieties, which confer distinct chemical and biological properties. The sulfur atom in the thiourea group can participate in various interactions, such as hydrogen bonding and coordination with metal ions, enhancing the compound’s versatility in different applications.
属性
IUPAC Name |
1H-indazol-3-ylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)10-7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H4,9,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKGRQGEMYUGNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














